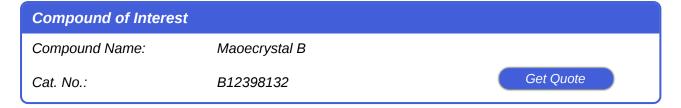


# Spectroscopic data of Maoecrystal V (NMR, MS, IR)

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An In-depth Technical Guide to the Spectroscopic Data of Maoecrystal V

Maoecrystal V is a complex diterpenoid isolated from Isodon eriocalyx, a plant used in traditional Chinese medicine.[1][2][3] Its intricate pentacyclic structure, featuring a bicyclo[2.2.2]octan-2-one core, has made it a challenging target for total synthesis and an object of significant interest for spectroscopic characterization.[1][3][4] This guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Maoecrystal V, along with the experimental protocols for their acquisition. This information is crucial for researchers in natural product chemistry, synthetic chemistry, and drug development for structure verification and further investigation of this potent cytotoxic compound.[1][5]

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for Maoecrystal V and its precursors, as reported in the literature.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products. [6][7][8] The <sup>1</sup>H and <sup>13</sup>C NMR data are essential for defining the carbon skeleton and the stereochemistry of Maoecrystal V.[1]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for a Precursor to (±)-Maoecrystal V (400 MHz, CDCl<sub>3</sub>)[9]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Integration
7.16	dd	7.6, 7.6	1H
6.79-6.74	m	-	3H
4.53	d	7.2	1H
4.46	d	11.6	1H
4.27-4.25	m	-	1H
4.24	d	7.2	1H
4.10	d	11.6	1H
3.76	S	-	3H
2.85	S	-	3H
1.94-1.77	m	-	ЗН
1.49-1.44	m	-	1H
1.16	s	-	9Н
1.13	S	-	ЗН
1.09	S	-	3H

Table 2:  $^{13}$ C NMR Spectroscopic Data for a Precursor to (±)-Maoecrystal V (100 MHz, CDCl<sub>3</sub>) [9]



Chemical Shift (δ) ppm
178.1
159.1
143.8
141.6
139.4
128.6
121.7
114.8
112.3
94.9
73.4
62.0
55.2
54.8
38.5
34.4
34.3
28.4
27.1
26.7
25.1

# **Mass Spectrometry (MS)**



High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement.[10]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Precursor to  $(\pm)$ -Maoecrystal V[9]

Ionization Mode	Mass-to- Charge Ratio (m/z)	Formula	Calculated Mass	Found Mass
FAB	[M] <sup>+</sup>	C23H34O5	390.2406	390.2418

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11][12]

Table 4: Infrared (IR) Spectroscopic Data for a Precursor to (±)-Maoecrystal V (Neat)[9]

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2959	C-H stretch (alkane)
2935	C-H stretch (alkane)
1724	C=O stretch (ester/lactone)
1577	C=C stretch (aromatic)
1480	C=C stretch (aromatic)
1284	C-O stretch (ester)
1152	C-O stretch
1032	C-O stretch

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectra are recorded on 300, 400, or 500 MHz instruments.[9]

- Sample Preparation: A small quantity of the purified natural product is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>). The concentration is typically in the range of 1-10 mg/mL.
- Internal Standard: The residual solvent protons (¹H) or the solvent carbons (¹³C) are used as internal standards for chemical shift referencing.[9]
- ¹H NMR Acquisition:
  - A standard pulse sequence is used.
  - Key parameters to be optimized include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.[6][7]
  - For quantitative NMR (qNMR), a 90° pulse is often used to maximize signal intensity.
- <sup>13</sup>C NMR Acquisition:
  - Proton-decoupled spectra are typically acquired to simplify the spectrum.
  - Longer acquisition times or a larger number of scans are often necessary due to the lower natural abundance of <sup>13</sup>C.
- 2D NMR Experiments: To further elucidate the structure, 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations.[8][13]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

#### **Mass Spectrometry (MS)**

High-resolution mass spectra were recorded on a JEOL HX110 spectrometer.[9]



- Sample Preparation: The sample is dissolved in a suitable solvent. For techniques like Fast Atom Bombardment (FAB), a matrix (e.g., m-nitrobenzyl alcohol) is added.
- Ionization: FAB is a soft ionization technique where a high-energy beam of atoms (e.g., Xenon) is directed at the sample/matrix mixture, causing desorption and ionization of the analyte.
- Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
- High-Resolution Measurement: For HRMS, the instrument is calibrated to a high accuracy to allow for the determination of the elemental composition from the exact mass.

#### Infrared (IR) Spectroscopy

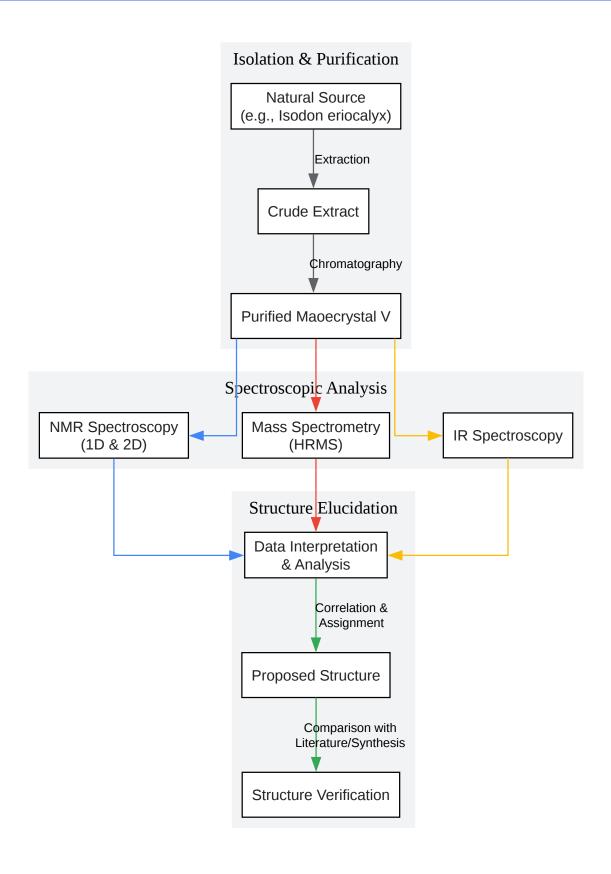
Infrared spectra were taken on a Perkin-Elmer 1600 FT-IR spectrometer.[9]

- Sample Preparation (Neat): For a liquid sample, a thin film is prepared between two IR-transparent salt plates (e.g., NaCl or KBr). For a solid sample, a common method is to prepare a Nujol mull or a KBr pellet.[14]
- Background Spectrum: A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded.
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

#### **Workflow Visualization**

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like Maoecrystal V.





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Caption: General workflow for the isolation and spectroscopic analysis of Maoecrystal V.



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